molecular formula C7H3ClFNS B1586690 2-Chloro-6-fluorobenzo[d]thiazole CAS No. 399-74-6

2-Chloro-6-fluorobenzo[d]thiazole

Cat. No. B1586690
CAS RN: 399-74-6
M. Wt: 187.62 g/mol
InChI Key: ISIIQFDYFMPPOA-UHFFFAOYSA-N
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Description

2-Chloro-6-fluorobenzo[d]thiazole is a chemical compound with the molecular formula C7H3ClFNS . It is a compound that belongs to the class of benzothiazoles, which are bicyclic heterocycles with fused benzene and thiazole rings .


Synthesis Analysis

The synthesis of 2-Chloro-6-fluorobenzo[d]thiazole and its derivatives can be achieved through various methods. One approach involves the reactions of 2-amino- and 2-mercaptothiazole derivatives, which provide powerful tools for the design of a wide variety of aromatic azoles . The synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-fluorobenzo[d]thiazole is characterized by a benzene ring fused with a thiazole ring, containing electron-rich heteroatoms, nitrogen and sulfur . The InChI code for this compound is 1S/C7H3ClFNS/c8-7-10-5-2-1-4 (9)3-6 (5)11-7/h1-3H .


Chemical Reactions Analysis

The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles .


Physical And Chemical Properties Analysis

The molecular weight of 2-Chloro-6-fluorobenzo[d]thiazole is 187.62 g/mol . It has a topological polar surface area of 41.1 Ų . The compound has a complexity of 157 as computed by Cactvs 3.4.8.18 .

Scientific Research Applications

Synthesis and Chemical Properties

Research on 2-Chloro-6-fluorobenzo[d]thiazole derivatives has demonstrated their utility in synthesizing a range of compounds with potential pharmacological activities. For example, the synthesis and pharmacological evaluation of various derivatives, such as Azetidin-2-ones and Thiazolidin-4-ones, have been investigated for their anti-inflammatory, analgesic, CNS depressant, and skeletal muscle relaxant activities (Gurupadayya et al., 2008). Additionally, research into the synthesis and crystal structure analysis of specific benzothiazole derivatives has contributed to a deeper understanding of their molecular interactions and structural characteristics (Banu et al., 2014).

Pharmacological Screening and Biological Activity

Several studies have focused on the biological and pharmacological screening of benzothiazole derivatives. For instance, novel fluoro substituted Benzo[b]pyran compounds with anti-lung cancer activity have been synthesized, highlighting the potential of such derivatives in cancer therapy (Hammam et al., 2005). Another area of interest is the synthesis, characterization, and evaluation of the anthelmintic activity of fluoro-substituted benzothiazole derivatives, pointing towards their potential in treating parasitic infections (Javali et al., 2010).

Antioxidant Activity and Chemical Interactions

The antioxidant activity of thiazolidin-4-one derivatives synthesized from 4-fluorobenzaldehyde has been explored, revealing significant potential in this class of compounds for therapeutic applications due to their promising antioxidant properties (El Nezhawy et al., 2009). Moreover, research into the binding capability of benzothiazoline-2-thione derivatives with gold has provided insights into their chemical properties and potential applications in materials science (Sun et al., 2008).

Safety And Hazards

2-Chloro-6-fluorobenzo[d]thiazole is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Benzothiazoles, including 2-Chloro-6-fluorobenzo[d]thiazole, are of great interest in the field of drug design due to their high biological and pharmacological activity . They are considered as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . This suggests potential future directions in the development of new drugs and materials .

properties

IUPAC Name

2-chloro-6-fluoro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNS/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIIQFDYFMPPOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365954
Record name 2-chloro-6-fluorobenzo[d]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-fluorobenzo[d]thiazole

CAS RN

399-74-6
Record name 2-chloro-6-fluorobenzo[d]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-fluorobenzothiazole
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Synthesis routes and methods I

Procedure details

6-fluorobenzo[d]thiazole-2-thiol (14.0 g, 0.075 mol) was suspended in dry DCM (100 mL) under nitrogen and cooled to 0° C. Sulfuryl chloride (18.5 mL) was then added dropwise and the reaction was allowed to warm to RT and stirred for 1 h. The reaction mixture was then poured on to crushed ice and extracted with DCM (4×300 mL). The combined organic extract was given brine wash (2×150 mL), dried (Na2SO4) and concentrated. The crude compound was purified by column chromatography (Silica 100-200 mesh; 3-7% ethyl acetate in hexane) to provide 2-chloro-6-fluorobenzo[d]thiazole as a white solid.
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14 g
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Synthesis routes and methods II

Procedure details

To a round bottomed flask was added 2-amino-6-fluorobenzothiazole (1.0017 g, 5.96 mmol, Sigma-Aldrich Chemical Company, Inc.), copper (II) chloride (1.201 g, 8.93 mmol, Sigma-Aldrich Chemical Company, Inc.), and tert-butyl nitrite (1.063 ml, 8.93 mmol, Acros Organics) in ACN and was heated to 65° C. for 2 hours. The reaction mixture was diluted with 1N HCl and extracted with EtOAc. The organic extract was washed with water, satd NaCl, dried over MgSO4, filtered and concentrated in vacuo to give the title compound (0.9249 g, 4.93 mmol, 83% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm s 7.45 (td, J=9.10, 2.74 Hz, 1 H) 7.97-8.07 (m, 2 H)
Quantity
1.0017 g
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1.063 mL
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1.201 g
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Yield
83%

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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